molecular formula C14H12FNO3 B6368590 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1261893-09-7

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95%

Cat. No. B6368590
CAS RN: 1261893-09-7
M. Wt: 261.25 g/mol
InChI Key: OTLQDKDRXXBWEP-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, also known as 3-FEC-2-OH, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to modify the biochemical, physiological, and cellular functions of different organisms.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of other organic compounds, and as a catalyst in the synthesis of polymers. It has also been used in the study of the biochemical and physiological effects of different compounds.

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% is not fully understood. It is believed that the compound acts as a ligand in the formation of metal complexes, which can then interact with other molecules and affect their biochemical and physiological functions. It is also believed that the compound can act as a catalyst in the formation of polymers, which can then interact with other molecules and affect their biochemical and physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% are still being studied. However, it has been shown to affect the activity of enzymes, the expression of genes, and the levels of hormones in different organisms. It has also been shown to affect the metabolism of carbohydrates, proteins, and lipids.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in lab experiments is that it is relatively easy to synthesize and is available in 95% purity. The main limitation is that the compound's mechanism of action is not fully understood. This can make it difficult to accurately predict the effects of the compound on different organisms.

Future Directions

The future directions for 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% research include further studies of its mechanism of action, its effects on different organisms, and its potential applications in medicine. Additionally, further research is needed to determine the optimal conditions for its synthesis and to develop new methods of synthesis.

Synthesis Methods

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction between 4-fluorobenzaldehyde and ethyl chloroformate in the presence of a base such as sodium carbonate. This reaction yields 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in 95% purity. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of a base such as sodium hydroxide, and the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of a base such as sodium bicarbonate.

properties

IUPAC Name

ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLQDKDRXXBWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683174
Record name Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine

CAS RN

1261893-09-7
Record name Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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